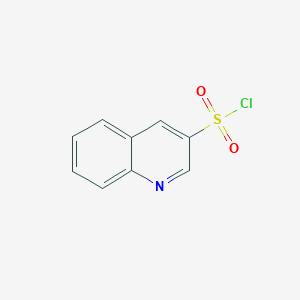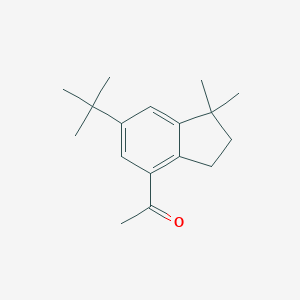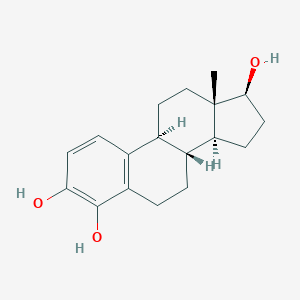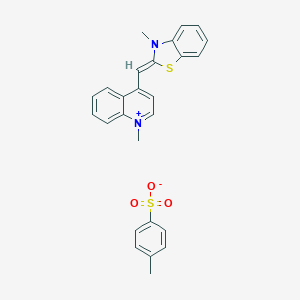
Thiazole orange
Overview
Description
Thiazole Orange (TO) is a synthetic dye that has been used in many scientific applications since its discovery in the early 1990s. It is a water-soluble, yellow-orange dye that has been used in a wide range of applications, including fluorescence microscopy, flow cytometry, and in vitro assays. TO is also used in the detection of DNA, RNA, and proteins. It has been used to detect single-stranded and double-stranded DNA, as well as RNA and proteins. In addition, TO has been used in the detection of enzymes and other biological molecules.
Scientific Research Applications
FRET Probes and DNA Duplex Stability : TO is effective as a quencher for FRET probes, fluorescein amidite dyes, and TaqMan probes. It also increases the melting temperature of DNA duplexes (Fang et al., 2014).
DNA Damage Detection : It offers a fast screening method to identify DNA damage, such as those caused by UVC-induced damage, making it useful for detecting high levels of DNA damage (Trevithick-Sutton et al., 2007).
Alternative to Ethidium Bromide : Thiazole orange can be used as an alternative to ethidium bromide in a high-resolution FID assay for determining DNA binding affinity and sequence selectivity of small molecules (Boger & Tse, 2001).
Reticulocyte Counting : It is effective for automated counting of reticulocytes by FACS analysis, showing higher precision than manual methods (Carter et al., 1989).
Imaging Nucleic Acids within Cells : TO-modified diarylethene can be used for imaging nucleic acids within cells when bound to DNA (Liu et al., 2014).
Reticulocyte Analysis : It is a new dye for reticulocyte analysis with a high correlation coefficient compared to manual determination of reticulocyte percentage (Lee et al., 1986).
Labeling Reticulated Platelets : TO specifically labels reticulated platelets and at high concentrations labels platelet dense granules (Robinson et al., 2000).
Oligoadenylate Complex Stabilization : TO derivatives covalently attached to oligoadenylates stabilize complexes formed with both DNA and RNA targets (Privat & Asseline, 2001).
Mechanism of Action
Target of Action
Thiazole Orange (TO) is an unsymmetrical cyanine dye . Its primary targets are nucleic acids, specifically DNA and RNA . TO can be conjugated to oligonucleotides (ONs) to create fluorogenic hybridisation probes . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of this compound .
Mode of Action
TO becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . This is why TO-ON conjugates have been used for the detection of target nucleic acids . An important property of TO-ON probes is the significant increase in duplex stability imparted by intercalation of the TO moiety .
Biochemical Pathways
TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . This allows the easy detection of DNA based on the fluorescent signal both in vitro and in vivo . Therefore, these molecules are used in a variety of applications within life sciences, such as gel electrophoresis, microscopy, flow cytometry, and the detection of amplification in PCR (polymerase chain reaction) and LAMP (loop-mediated isothermal amplification) assays .
Pharmacokinetics
It is known that to has massive fluorescence enhancement and high quantum yield upon binding to nucleic acids, particularly rna . It is non-precipitating and can permeate through live cell membranes .
Result of Action
The result of TO’s action is the detection of target nucleic acids. TO shows clear response selectivity for RNA over DNA with a significant light-up property upon binding to RNA . More interestingly, 2TO, a regioisomer of TO in which the benzothiazole unit is connected to position 2 in the quinoline ring, performs much better .
Safety and Hazards
Future Directions
Over the past 30 years, Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions . The future of this compound lies in the development of more sophisticated fluorescent molecules that can reliably report on their surroundings .
Biochemical Analysis
Biochemical Properties
Thiazole Orange has been used for the detection of target nucleic acids . The properties of duplexes between this compound-probes and their DNA and RNA targets strongly depend on the length of the linker between this compound and the oligonucleotide, the position of attachment of this compound to the nucleotide (major or minor groove) and the mode of attachment of this compound .
Cellular Effects
This compound exhibits a significant light-up property upon binding to RNA . It shows clear response selectivity for RNA over DNA . This property of this compound has led to its use in nucleolar RNA imaging in living cells .
Molecular Mechanism
This compound becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . An important property of this compound-probes is the significant increase in duplex stability imparted by intercalation of the this compound moiety .
Temporal Effects in Laboratory Settings
The fluorescence enhancement of this compound upon binding to double-stranded DNA can be quantified . The ability of this compound to detect DNA at low concentrations has been evaluated .
Subcellular Localization
This compound is a promising fluorogenic dye for nucleolar RNA imaging in living cells . There is no available information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
properties
| { "Design of the Synthesis Pathway": "Thiazole orange can be synthesized by a multi-step process involving several reactions.", "Starting Materials": [ "2-Aminobenzenethiol", "Formaldehyde", "Sodium acetate", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Benzene", "Dimethyl sulfoxide", "Acetic anhydride", "Triethylamine", "Phosphorus oxychloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Aminobenzenethiol with Sodium Nitrite and Sulfuric Acid to form 2-Nitrobenzenethiol", "Step 2: Reduction of 2-Nitrobenzenethiol with Sodium Hydroxide and Formaldehyde to form 2-Amino-5-thiolphenol", "Step 3: Cyclization of 2-Amino-5-thiolphenol with Sodium Acetate and Sulfuric Acid to form 2-(Acetamido)-5-mercapto-1,3-thiazole", "Step 4: Diazotization of 2-(Acetamido)-5-mercapto-1,3-thiazole with Sodium Nitrite and Hydrochloric Acid to form Diazonium Salt", "Step 5: Coupling of Diazonium Salt with Benzene in the presence of Sodium Acetate and Acetic Anhydride to form 2-(Benzeneazo)-5-(N,N-dimethylamino)-1,3-thiazole", "Step 6: Methylation of 2-(Benzeneazo)-5-(N,N-dimethylamino)-1,3-thiazole with Dimethyl Sulfoxide and Triethylamine in the presence of Phosphorus Oxychloride to form Thiazole Orange", "Step 7: Purification of Thiazole Orange by recrystallization from Ethanol and Water" ] } | |
CAS RN |
107091-89-4 |
Molecular Formula |
C26H24N2O3S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
ACOJCCLIDPZYJC-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Pictograms |
Irritant |
synonyms |
thiazole orange |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]
A: this compound (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, this compound exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]
A: this compound exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used this compound in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]
A: While this compound is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a this compound-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []
A: Yes, computational methods have been employed to investigate the binding interactions of this compound with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of this compound and its analogs, providing insights into their binding modes. []
A: Modifications to the this compound structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]
A: While this compound itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted this compound as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]
A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] this compound offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]
ANone: Commonly used resources include:
- Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of this compound. [, , , , ]
- Flow cytometry: This technique is widely used for analyzing reticulocytes stained with this compound. [, , , , , , ]
- Confocal microscopy: This technique allows for the visualization of this compound-labeled nucleic acids in cells and tissues. [, , ]
- Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new this compound derivatives with tailored properties. [, , , , , , ]
A: this compound was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:
- Reticulocyte analysis: this compound quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]
- DNA detection and quantification: Researchers have utilized this compound for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]
- Live-cell imaging: Developments in this compound-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]
ANone: The research on this compound spans various disciplines, including:
- Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new this compound derivatives and their applications. [, , , , , , ]
- Biology: Cell biology, molecular biology, and biochemistry benefit from the use of this compound as a tool for studying nucleic acids and cellular processes. [, , ]
- Medicine: Hematology utilizes this compound for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



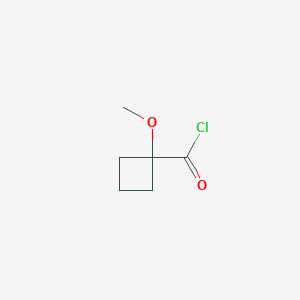
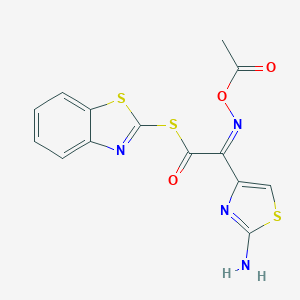

![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)
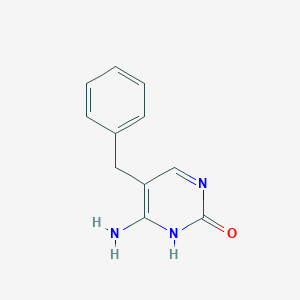

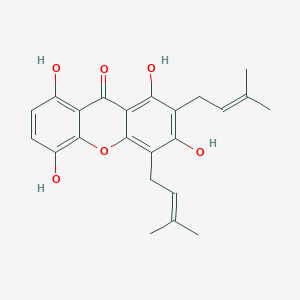


![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)
